molecular formula C19H36O3Si B143555 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol CAS No. 134176-24-2

1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol

Cat. No. B143555
M. Wt: 340.6 g/mol
InChI Key: SSHVELVJONMEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol, also known as TBTUO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTUO is a bicyclic compound that possesses a unique structure, making it an interesting subject of study.

Mechanism Of Action

The mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.

Biochemical And Physiological Effects

1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can inhibit the growth of cancer cells and reduce inflammation. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can reduce inflammation and improve the symptoms of arthritis in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its unique structure, which makes it an interesting subject of study. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. One of the most promising areas of research is the development of new drugs based on the structure of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the development of new materials, such as polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.
Conclusion:
In conclusion, 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively for its potential use in the development of new drugs and materials. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.

Synthesis Methods

The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol involves several steps, starting with the reaction of 1,4-cyclohexadiene with tert-butyl acrylate to form a bicyclic intermediate. This intermediate is then treated with trimethylsilyl chloride to yield the corresponding silyl ether. The final step involves the use of oxalyl chloride and dimethylformamide to remove the silyl protecting group, resulting in the formation of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively due to its potential applications in various fields. One of the most promising applications of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is in the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.

properties

CAS RN

134176-24-2

Product Name

1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol

Molecular Formula

C19H36O3Si

Molecular Weight

340.6 g/mol

IUPAC Name

(1R,2S,3S,6S,7S,9R)-9-[tert-butyl(dimethyl)silyl]oxy-1,4,4-trimethyl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol

InChI

InChI=1S/C19H36O3Si/c1-17(2,3)23(7,8)22-12-9-14-13-11-18(4,5)16(20)15(13)19(6,10-12)21-14/h12-16,20H,9-11H2,1-8H3/t12-,13-,14+,15+,16+,19-/m1/s1

InChI Key

SSHVELVJONMEKY-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12C[C@@H](C[C@H](O1)[C@@H]3[C@H]2[C@@H](C(C3)(C)C)O)O[Si](C)(C)C(C)(C)C

SMILES

CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C

synonyms

1,4,4-trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol
1,4,4-TSOU

Origin of Product

United States

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